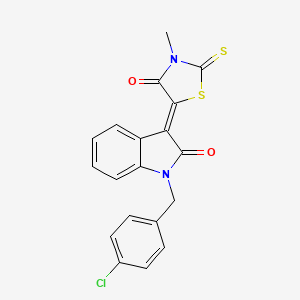
(3Z)-1-(4-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(3Z)-1-(4-clorobencil)-3-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)-1,3-dihidro-2H-indol-2-ona” es una molécula orgánica compleja que presenta una variedad de grupos funcionales, incluyendo un grupo clorobencilo, un anillo de tiazolidinona y un núcleo de indolona. Los compuestos con tales estructuras a menudo son de interés en la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implica múltiples pasos, incluida la formación del anillo de tiazolidinona y el núcleo de indolona. Las rutas sintéticas típicas podrían incluir:
Formación del anillo de tiazolidinona: Esto podría lograrse mediante la reacción de un derivado de tiourea con un compuesto carbonílico en condiciones ácidas o básicas.
Formación del núcleo de indolona: Esto podría implicar la ciclización de un precursor adecuado, como una o-aminobencilcetona, en condiciones ácidas.
Acoplamiento final: El paso final podría implicar el acoplamiento de los intermediarios de tiazolidinona e indolona en condiciones que promuevan la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala, centrándose en el rendimiento, la pureza y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta velocidad de las condiciones de reacción y el desarrollo de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El anillo de tiazolidinona y el núcleo de indolona podrían ser susceptibles a la oxidación en ciertas condiciones.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo dentro de la molécula.
Sustitución: El grupo clorobencilo podría sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes podrían incluir permanganato de potasio o peróxido de hidrógeno.
Reducción: Se podrían utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se podrían emplear nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas o como ligando en química de coordinación.
Biología
En la investigación biológica, el compuesto podría investigarse por su potencial como inhibidor de enzimas o como sonda para estudiar vías biológicas.
Medicina
En la química medicinal, el compuesto podría explorarse por sus posibles efectos terapéuticos, como actividades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria
En la industria, el compuesto podría encontrar aplicaciones en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. Por ejemplo, si actúa como un inhibidor de enzimas, podría unirse al sitio activo de la enzima, bloqueando su actividad. Los objetivos moleculares y las vías involucradas deberían aclararse mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
(3Z)-1-(4-clorobencil)-3-(4-oxo-2-tio-1,3-tiazolidin-5-ilideno)-1,3-dihidro-2H-indol-2-ona: Un compuesto similar que carece del grupo metilo.
(3Z)-1-(4-clorobencil)-3-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)-1,3-dihidro-2H-indol-2-tiona: Un compuesto similar con un grupo tiona en lugar de un grupo carbonilo.
Singularidad
La combinación única de grupos funcionales en el compuesto podría conferir actividades biológicas o reactividad química específicas que lo distinguen de compuestos similares. Por ejemplo, la presencia del grupo clorobencilo podría mejorar su lipofilia, afectando su distribución biológica y actividad.
Propiedades
Fórmula molecular |
C19H13ClN2O2S2 |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H13ClN2O2S2/c1-21-18(24)16(26-19(21)25)15-13-4-2-3-5-14(13)22(17(15)23)10-11-6-8-12(20)9-7-11/h2-9H,10H2,1H3/b16-15- |
Clave InChI |
KKBBZEQSCHYNIJ-NXVVXOECSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S |
SMILES canónico |
CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


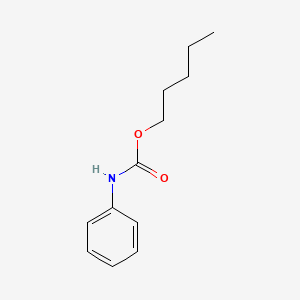
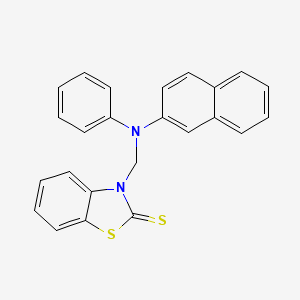
![2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11962995.png)
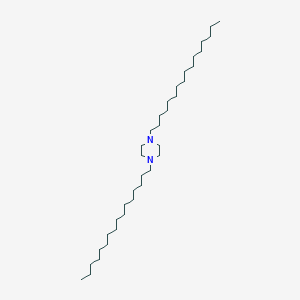
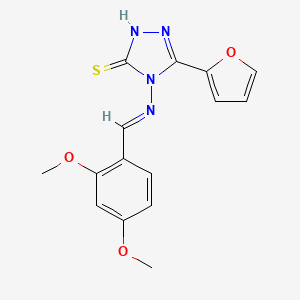
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11963007.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)
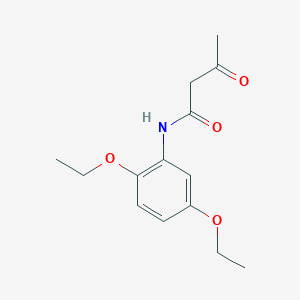
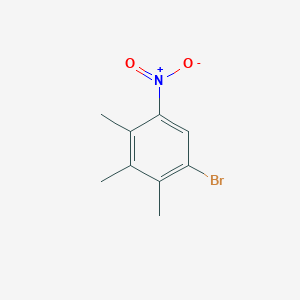

![2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11963045.png)


